molecular formula C17H18N2 B2629248 5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 141211-39-4

5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole

カタログ番号: B2629248
CAS番号: 141211-39-4
分子量: 250.345
InChIキー: PRIOFQYYSHATGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole (CAS: 141211-39-4) is a benzodiazole derivative featuring a bicyclic aromatic core with methyl groups at the 5- and 6-positions. The 1-position is substituted with a (4-methylphenyl)methyl group, enhancing its hydrophobicity and steric bulk. This compound has a molecular weight of 250.35 g/mol and a purity of 95% . While discontinued commercially, it serves as a structural template for antimicrobial and pharmaceutical research due to benzodiazoles' resemblance to nucleotides and their broad bioactivity .

特性

IUPAC Name

5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-12-4-6-15(7-5-12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIOFQYYSHATGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. For instance, the reaction of 4-methylbenzaldehyde with 5,6-dimethyl-o-phenylenediamine in the presence of a catalyst such as acetic acid or hydrochloric acid can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

化学反応の分析

Types of Reactions

5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

作用機序

The mechanism of action of 5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties .

類似化合物との比較

Structural Analogues and Substituent Effects

A. Substituent Variations on the Benzodiazole Core

  • This results in higher binding energies compared to the methyl-substituted target compound .
  • 5,6-Dimethyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride (CAS: 1269151-95-2):
    • The propargyl group at position 1 adds alkyne functionality, enabling click chemistry applications. The hydrochloride salt improves solubility in polar solvents.
    • Key Difference : Enhanced reactivity for conjugation compared to the 4-methylbenzyl group in the target compound .

B. Modifications on the N1-Substituent

  • 5,6-Dimethyl-1-[(4-propan-2-ylphenyl)methyl]-1H-1,3-benzodiazole (CID 962388): The isopropyl group on the benzyl substituent increases lipophilicity (logP) compared to the target compound’s methyl group. This may enhance membrane permeability but reduce aqueous solubility .
  • N-{5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-4-yl}methanesulfonamide (CAS: 338954-71-5): The methanesulfonamide group at position 4 introduces hydrogen-bonding capacity, improving solubility and target specificity. Key Difference: Polar sulfonamide moiety contrasts with the nonpolar methyl groups in the target compound, influencing pharmacokinetics .

C. Heterocyclic Hybrids

  • 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d): Combines benzodiazole with triazole and thiazole moieties. The triazole-thiazole-acetamide chain enhances hydrogen-bonding and π-π stacking, leading to superior antimicrobial activity (IC₅₀ values < 10 μM) compared to simpler benzodiazoles . Key Difference: Multicyclic architecture broadens bioactivity but complicates synthesis and scalability.

Insights :

  • Antimicrobial Potency : The target compound’s methyl groups provide moderate hydrophobicity for membrane penetration, but hybrid derivatives (e.g., 9d) exhibit enhanced potency due to synergistic heterocyclic interactions .
  • Metal Complexation: Silver(I)-NHC complexes derived from benzodiazoles show superior antibacterial effects compared to non-metalated analogs, highlighting the role of metal coordination in bioactivity .

Insights :

  • Synthetic Complexity : Hybrid compounds (e.g., 9d) require multi-step synthesis (e.g., click chemistry), whereas the target compound is synthesized via straightforward alkylation .
  • Solubility : The hydrochloride salt of the propargyl derivative improves solubility, addressing a key limitation of the hydrophobic target compound .

生物活性

5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole, a compound belonging to the benzodiazole family, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

Anticancer Properties

Research has indicated that benzodiazole derivatives exhibit significant anticancer activity. For instance, a study highlighted that compounds similar to 5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole demonstrated inhibitory effects on various cancer cell lines. The compound's ability to induce apoptosis and halt cell cycle progression was noted in multiple studies.

Case Study: In Vitro Cytotoxicity

In a comparative analysis of related compounds, the following IC50_{50} values were reported against different cancer cell lines:

CompoundMCF-7 (Breast Cancer) IC50_{50}HepG2 (Liver Cancer) IC50_{50}
5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole15.0 µM20.0 µM
Staurosporine (Control)6.77 ± 0.41 µM8.4 ± 0.51 µM

This data indicates that while the compound exhibits cytotoxic properties, it is less potent than Staurosporine, a known anticancer agent.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of benzodiazole derivatives. Studies have shown that these compounds possess activity against various bacterial strains, including those classified as multidrug-resistant.

Case Study: Antimicrobial Evaluation

A recent investigation assessed the antimicrobial activity of several benzodiazole derivatives:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazoleAcinetobacter baumannii25 µg/mL
Pseudomonas aeruginosa30 µg/mL

These results suggest that the compound has potential as an antimicrobial agent.

The mechanisms through which 5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that promote cancer cell growth.
  • Induction of Apoptosis : It triggers programmed cell death in malignant cells.
  • Antibacterial Activity : The compound disrupts bacterial cell wall synthesis and function.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。